Application Summary: Sodium Mesitylenesulfonate is a versatile reagent used in the synthesis of various sulfur-containing organic compounds. These compounds are essential in numerous industries, including pharmaceuticals, agrochemicals, and materials science.
Methods of Application: The compound acts as a sulfonylating, sulfenylating, or sulfinylating agent under different reaction conditions. It is particularly useful for creating S–S, N–S, and C–S bonds, leading to the production of thiosulfonates, sulfonamides, sulfides, and sulfones.
Results: The use of Sodium Mesitylenesulfonate has led to significant advancements in the synthesis of these organosulfur compounds. The reactions often result in high yields and purity, making it a valuable building block in organic synthesis .
Application Summary: Sodium Mesitylenesulfonate is a powerful building block in organic synthesis, particularly for creating valuable organosulfur compounds.
Methods of Application: It acts as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions, to form S–S, N–S, and C–S bonds. This leads to the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones.
Results: The compound’s use has led to remarkable advancements in synthesizing these organosulfur compounds, with significant achievements in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .
Application Summary: Transition metal sulfides, including those derived from Sodium Mesitylenesulfonate, are being researched for their application in sodium-ion batteries (SIBs).
Methods of Application: These materials are investigated for their electrochemical properties, design strategies, and reaction mechanisms when used as anodes in SIBs.
Results: Recent progress has shown that these materials, due to their high theoretical capacity and low reduction potential, hold great potential for grid-scale energy storage systems and electric vehicle applications .
Sodium Mesitylenesulfonate, with the chemical formula , is the sodium salt of 2,4,6-trimethylbenzenesulfonic acid. This compound is characterized by its aromatic structure, which includes a sulfonic acid group attached to a mesitylene backbone. Sodium Mesitylenesulfonate appears as a white crystalline powder and is soluble in water, making it useful in various applications, particularly in chemical synthesis and as a surfactant.
Sodium Mesitylenesulfonate can be synthesized through several methods:
Sodium Mesitylenesulfonate has several important applications:
Studies on the interactions of Sodium Mesitylenesulfonate focus on its role in stabilizing reactive components in chemical formulations. For instance, it has been shown to significantly increase the stability of hypohalite bleaching agents beyond what is achieved with other stabilizers . This property makes it valuable in industrial applications where stability and efficacy are critical.
Several compounds share structural or functional similarities with Sodium Mesitylenesulfonate. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Sodium Benzenesulfonate | Commonly used as a surfactant; simpler structure. | |
| Sodium Dodecylbenzenesulfonate | Widely used in detergents; longer hydrophobic tail. | |
| Potassium Mesitylenesulfonate | Similar structure but uses potassium instead of sodium. |
Sodium Mesitylenesulfonate is unique due to its specific trimethylated aromatic structure, which provides distinct steric and electronic properties compared to simpler sulfonates. Its ability to stabilize reactive species in bleaching formulations sets it apart from other sulfonates that may not exhibit the same level of efficacy.
The comprehensive crystallographic parameters for sodium mesitylenesulfonate are presented in the following data table:
| Parameter | Value | Units | Description |
|---|---|---|---|
| Empirical formula | C₁₈H₂₄Na₂O₇S₂ | - | Chemical formula of the compound in the crystal structure |
| Formula weight | 462.47 | g/mol | Molecular weight of the compound |
| Temperature | 297(2) K | K | Temperature at which diffraction data was collected |
| Crystal system | Monoclinic | - | Crystal lattice system classification |
| Space group | C2 | - | Crystallographic space group |
| Unit cell dimension a | 8.6926 Å | Å | Unit cell edge length along a-axis |
| Unit cell dimension b | 7.3679 Å | Å | Unit cell edge length along b-axis |
| Unit cell dimension c | 16.4519 Å | Å | Unit cell edge length along c-axis |
| Unit cell angle α | 90° | ° | Unit cell angle between b and c axes |
| Unit cell angle β | 103.7790° | ° | Unit cell angle between a and c axes |
| Unit cell angle γ | 90° | ° | Unit cell angle between a and b axes |
| Volume | 1023.36(4) ų | ų | Unit cell volume |
| Z | 2 | - | Number of formula units per unit cell |
| Density (Calculated) | 1.501 Mg/m³ | Mg/m³ | Calculated crystal density |
| Absorption coefficient | 3.123 mm⁻¹ | mm⁻¹ | Linear absorption coefficient for X-rays |
| F(000) | 484 | - | Structure factor for zero diffraction angle |
The X-ray diffraction data collection parameters demonstrate the comprehensive nature of the crystallographic analysis:
| Parameter | Value | Description |
|---|---|---|
| Crystal size | 0.078 × 0.067 × 0.023 mm³ | Physical dimensions of crystal specimen |
| Theta range for data collection | 2.765° to 70.093° | Angular range for X-ray diffraction data collection |
| Index ranges h | -10 ≤ h ≤ 10 | Miller index range for h reflections |
| Index ranges k | -8 ≤ k ≤ 8 | Miller index range for k reflections |
| Index ranges l | -20 ≤ l ≤ 20 | Miller index range for l reflections |
| Completeness to theta | 67.67 to 99.9% | Percentage of theoretical reflections collected |
The structure refinement was performed using the full matrix least squares method on F², yielding the following quality indicators [1] [2]:
| Parameter | Value | Description |
|---|---|---|
| Refinement method | Full matrix least squares on F² | Mathematical method used for structure refinement |
| Data/restraints/parameters | 1916/2/178 | Number of data points, restraints, and refined parameters |
| Goodness-of-fit on F² | 1.076 | Statistical measure of refinement quality |
| Final R indices [I > 2σ(I)] R1 | 0.0537 | Reliability factor for observed reflections |
| Final R indices [I > 2σ(I)] wR2 | 0.1407 | Weighted reliability factor for observed reflections |
| R indices (all data) R1 | 0.0635 | Reliability factor for all reflections |
| R indices (all data) wR2 | 0.1520 | Weighted reliability factor for all reflections |
| Absolute structure parameter | 0.03 | Parameter indicating absolute structure determination |
| Extinction coefficient | 0.0092 | Secondary extinction correction coefficient |
| Largest diff. peak and hole | 0.387 e⁻/ų | Maximum residual electron density difference |
The crystal structure reveals significant hydrogen bonding interactions that stabilize the molecular arrangement. A critical hydrogen bond is formed between the hydroxyl group acting as a cation and the sulfonate moiety as an anion, with specific parameters detailed in the following table [1] [2]:
| Hydrogen Bond | d(D-H) (Å) | d(H...A) (Å) | d(D...A) (Å) | Angle (DHA) (°) |
|---|---|---|---|---|
| O(4)-H(4)...O(2) | 0.84 | 2.10 | 2.841 | 147 |
This hydrogen bonding interaction with a bond distance of 2.841 Å and bond angle of 147° contributes significantly to the molecular stability within the crystal lattice [1] [2].